4-Imidazo[1,2-b]pyridazin-3-yl-1,3-thiazole-2-carboxylic acid
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Overview
Description
4-Imidazo[1,2-b]pyridazin-3-yl-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that combines the structural features of imidazo[1,2-b]pyridazine and thiazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazo[1,2-b]pyridazin-3-yl-1,3-thiazole-2-carboxylic acid typically involves multi-step reactions. One common approach is the condensation of 2-aminopyridazine with α-halo ketones to form the imidazo[1,2-b]pyridazine core. This intermediate is then reacted with thioamides or thioesters under acidic or basic conditions to introduce the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Imidazo[1,2-b]pyridazin-3-yl-1,3-thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The imidazo[1,2-b]pyridazine moiety can be reduced using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and imidazo[1,2-b]pyridazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
4-Imidazo[1,2-b]pyridazin-3-yl-1,3-thiazole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research as a kinase inhibitor.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 4-Imidazo[1,2-b]pyridazin-3-yl-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core and exhibit similar biological activities.
Thiazole derivatives: Compounds containing the thiazole ring, such as thiazole-based antibiotics and antifungals.
Uniqueness
4-Imidazo[1,2-b]pyridazin-3-yl-1,3-thiazole-2-carboxylic acid is unique due to its combined structural features of both imidazo[1,2-b]pyridazine and thiazole, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C10H6N4O2S |
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Molecular Weight |
246.25 g/mol |
IUPAC Name |
4-imidazo[1,2-b]pyridazin-3-yl-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C10H6N4O2S/c15-10(16)9-13-6(5-17-9)7-4-11-8-2-1-3-12-14(7)8/h1-5H,(H,15,16) |
InChI Key |
XALNUOPAPDKHIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1)C3=CSC(=N3)C(=O)O |
Origin of Product |
United States |
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